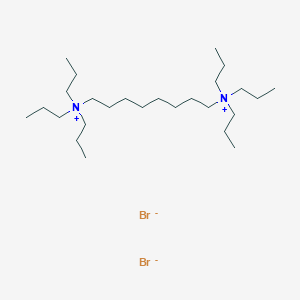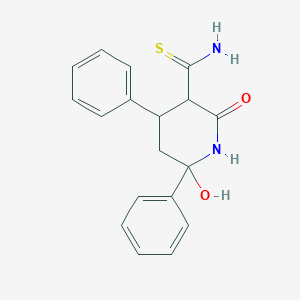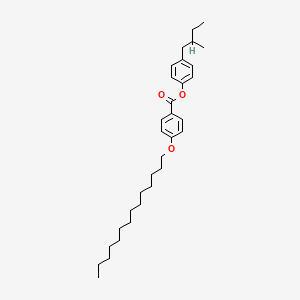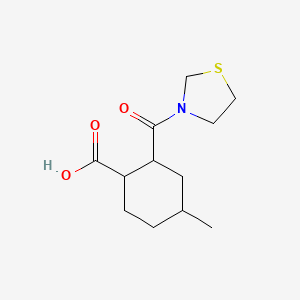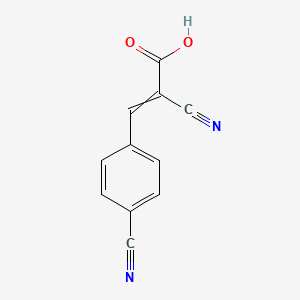
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- is an organic compound with the molecular formula C11H7NO2 It is a derivative of propenoic acid, featuring a cyano group and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-cyano-3-phenyl-: Similar structure but lacks the additional cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-isopropylphenyl)-: Features an isopropyl group instead of a cyano group on the phenyl ring.
2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-: Contains a methoxy group on the phenyl ring instead of a cyano group.
Uniqueness
The presence of two cyano groups in 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)- makes it unique compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, potentially leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103417-95-4 |
|---|---|
Molekularformel |
C11H6N2O2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2-cyano-3-(4-cyanophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9-3-1-8(2-4-9)5-10(7-13)11(14)15/h1-5H,(H,14,15) |
InChI-Schlüssel |
YYLUJSBONROLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


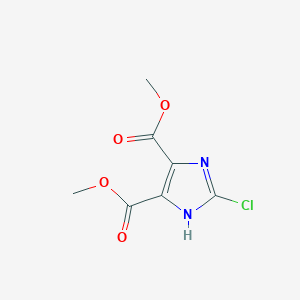
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
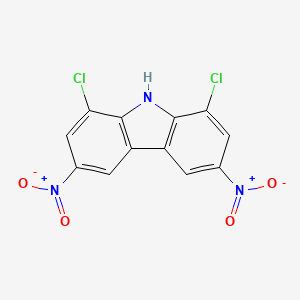
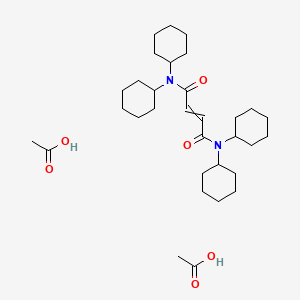

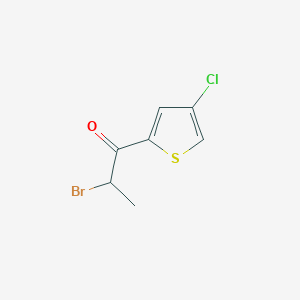

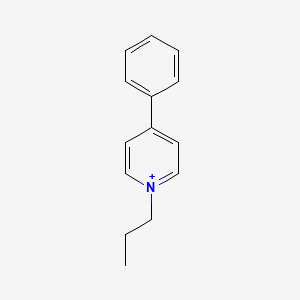
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
